Phenethyltriphenylsilane
Description
Significance of Organosilicon Compounds in Contemporary Chemical Research
Organosilicon compounds, which are characterized by carbon-silicon bonds, are of considerable importance in modern chemical research and various industrial applications. researchgate.net Their unique properties, such as thermal stability, chemical inertness, and the ability to form a wide array of structures, make them valuable in materials science, pharmaceuticals, and organic synthesis. iust.ac.irbohrium.comnumberanalytics.comresearchgate.net In materials science, they are integral to the production of silicones, which have widespread use as sealants, adhesives, and in medical devices. numberanalytics.com The versatility of organosilicon compounds also allows them to be used as protecting groups in complex chemical syntheses, as well as intermediates and catalysts in a variety of reactions. numberanalytics.comresearchgate.net The ability to form stable silicon-carbon bonds has opened up new avenues for the synthesis of complex molecules. numberanalytics.com
Overview of Triphenylsilane (B1312308) Derivatives in Academic Contexts
Triphenylsilane and its derivatives are a significant class of organosilicon compounds frequently utilized in academic research. Triphenylsilane itself is recognized as a versatile reducing agent in organic synthesis. msu.edu Derivatives of triphenylsilane are explored for their potential in various applications. For instance, they have been investigated as components in materials for organic light-emitting diodes (OLEDs), where the bulky triphenylsilyl group can help prevent molecular aggregation and improve device efficiency. iaea.orgresearchgate.net Furthermore, triphenylsilane derivatives serve as precursors for the synthesis of more complex organosilicon compounds and silicon-containing polymers. The steric bulk and electronic properties of the triphenylsilyl group can be strategically employed to influence the reactivity and properties of molecules.
Research Trajectories Focusing on Phenethyltriphenylsilane and Related Systems
Research involving this compound has explored its synthesis through various chemical reactions. One documented method involves the reaction of iodobenzene (B50100) with triphenyl(vinyl)silane. thieme-connect.com Another synthetic route describes its formation from the reaction of styrene (B11656) with hexaphenyldisilane (B72473) in the presence of cesium fluoride (B91410) in dimethyl sulfoxide (B87167) (DMSO). pku.edu.cn
The primary focus of research on this compound appears to be within the realm of synthetic methodology and the exploration of reaction mechanisms. For instance, its synthesis has been part of broader studies on the formal hydrotrimethylsilylation of styrenes. pku.edu.cn These studies aim to develop new and efficient ways to create carbon-silicon bonds, which are fundamental transformations in organosilicon chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C26H24Si |
|---|---|
Molecular Weight |
364.6 g/mol |
IUPAC Name |
triphenyl(2-phenylethyl)silane |
InChI |
InChI=1S/C26H24Si/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI Key |
OAHPMNVKMQNJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of Phenethyltriphenylsilane and Organosilanes
Fundamental Silicon-Carbon Bond Formation Mechanisms
The construction of the silicon-carbon bond is the foundational step in organosilane synthesis. The Si-C bond is longer (approx. 186 pm) and weaker (approx. 451 kJ/mol) than a typical carbon-carbon bond, and it possesses a degree of polarity due to carbon's higher electronegativity (2.55 vs. 1.90 for Si). encyclopedia.pub This inherent polarity makes the carbon atom slightly nucleophilic and the silicon atom electrophilic. Several primary methods are employed to create this bond.
One of the most important commercial methods is the Direct Process , which involves reacting an alkyl or aryl chloride with silicon metal in the presence of a copper catalyst at high temperatures. lkouniv.ac.in For laboratory-scale and specialized syntheses, the most common approach involves the reaction of organometallic nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), with halosilanes (e.g., R'₃Si-Cl) or alkoxysilanes. lkouniv.ac.in
Another significant method is hydrosilylation , where a silicon-hydride (Si-H) bond is added across an unsaturated bond, like a carbon-carbon double or triple bond. wikipedia.org This reaction is typically catalyzed by transition metals, particularly those from the platinum group. wikipedia.org A specific example is the dehydrogenative silylation of styrene (B11656) derivatives with various hydrosilanes (R₃SiH), catalyzed by a rhodium complex, to form arylalkenylsilanes. molaid.com
A recent synthesis of Phenethyltriphenylsilane was achieved via a formal hydrotrimethylsilylation of styrene, showcasing modern synthetic approaches. pku.edu.cn
| Method | Reagents | General Equation | Catalyst | Key Features |
| Grignard Reaction | Organomagnesium halide (R-MgX), Halosilane (R'₃SiX') | R-MgX + R'₃SiX' → R-SiR'₃ + MgX₂ | None | Widely applicable, good functional group tolerance. lkouniv.ac.in |
| Organolithium Reaction | Organolithium (R-Li), Halosilane (R'₃SiX) | R-Li + R'₃SiX → R-SiR'₃ + LiX | None | Similar to Grignard, uses highly reactive nucleophiles. lkouniv.ac.in |
| Hydrosilylation | Alkene/Alkyne, Hydrosilane (R₃SiH) | R-CH=CH₂ + H-SiR'₃ → R-CH₂-CH₂-SiR'₃ | Platinum-group metals | Adds Si-H across a π-bond, versatile for functionalization. wikipedia.org |
| Direct Process | Alkyl/Aryl Halide, Silicon | 2 RCl + Si → R₂SiCl₂ | Copper | Industrial scale, primarily for producing chlorosilane monomers. encyclopedia.publkouniv.ac.in |
Hydrolysis and Condensation Reactions of Organosilanes
The hydrolysis of labile groups on the silicon atom, followed by condensation, is a central aspect of organosilane reactivity, forming the basis of silicone polymer chemistry and surface coating applications. spast.orgresearchgate.net
Organosilanes with hydrolyzable groups, such as alkoxy (e.g., -OCH₃, -OC₂H₅) or halogen (e.g., -Cl) groups, react with water in a hydrolysis step. spast.orgzmsilane.com This reaction cleaves the Si-O or Si-Cl bond and replaces the hydrolyzable group with a hydroxyl group (-OH), forming a silanol (B1196071) (Si-OH). zmsilane.comwikipedia.org These silanol intermediates are highly reactive. zmsilane.com
Following hydrolysis, the silanol groups undergo condensation reactions. Two silanol groups can react to form a stable silicon-oxygen-silicon (Si-O-Si) linkage, known as a siloxane bond, releasing a molecule of water. researchgate.netwikipedia.org Alternatively, a silanol group can react with a remaining hydrolyzable group on another silane (B1218182) molecule to form the same siloxane bond. wikipedia.org
Hydrolysis: R₃Si-OR' + H₂O ⇌ R₃Si-OH + R'OH unm.edu
Water Condensation: R₃Si-OH + HO-SiR₃ → R₃Si-O-SiR₃ + H₂O unm.edu
Alcohol Condensation: R₃Si-OH + R'O-SiR₃ → R₃Si-O-SiR₃ + R'OH unm.edu
The extent of this process creates everything from simple disiloxanes to long-chain polymers (silicones) and highly cross-linked three-dimensional networks. zmsilane.comsemi.ac.cn The structure of the resulting network is determined by the functionality of the precursor organosilane. For instance, a monofunctional silane (R₃SiX) can only form a dimer, a difunctional silane (R₂SiX₂) can form linear polymers, and a trifunctional silane (RSiX₃) can form a dense, cross-linked network. gelest.com
The ability of organosilanes to act as coupling agents and surface modifiers stems from their interfacial reactivity with substrates that possess surface hydroxyl groups, such as glass, silica (B1680970), and many metal oxides. zmsilane.combuffalo.edu This process involves a sequence of reactions:
Hydrolysis: The hydrolyzable groups (e.g., alkoxy groups) on the organosilane react with water present in the solvent or adsorbed on the substrate surface to form reactive silanol (Si-OH) groups. gelest.combuffalo.edu
Hydrogen Bonding: The newly formed silanol groups hydrogen-bond with the hydroxyl groups (-OH) on the inorganic substrate surface. gelest.com Some condensation into small oligomers may also occur in solution before surface interaction. gelest.com
Covalent Bonding: During a drying or curing step, which often involves heat, the hydrogen-bonded silanols condense with the surface hydroxyls, forming strong, covalent Si-O-Substrate bonds and releasing water. semi.ac.cngelest.com This creates a durable link between the organosilane layer and the substrate. zmsilane.com
This process results in a robust, often polymeric, siloxane film covalently anchored to the surface, effectively altering the surface's chemical and physical properties. semi.ac.cn
Wittig Rearrangements Involving α-Alkoxysilanes
The Wittig rearrangement, a classic isomerization of ethers under basic conditions, can also be applied to specific organosilane structures, namely α-alkoxysilanes. nih.gov These rearrangements are typically initiated by deprotonation with a strong base, such as an alkyllithium reagent. nih.govnih.gov
In the context of α-alkoxysilanes, deprotonation at the carbon adjacent to both the silicon atom and the ether oxygen generates a carbanion. This intermediate can then undergo either a nih.govCurrent time information in Bangalore, IN.- or a zmsilane.comCurrent time information in Bangalore, IN.-rearrangement.
nih.govCurrent time information in Bangalore, IN.-Wittig Rearrangement: Involves a stepwise migration of a group, often through a radical-anion intermediate.
zmsilane.comCurrent time information in Bangalore, IN.-Wittig Rearrangement: Can compete with the nih.govCurrent time information in Bangalore, IN.-shift, particularly in allylic systems, leading to the formation of acylsilanes. nih.gov
Research has shown that for certain unsubstituted α-alkoxysilanes, the zmsilane.comCurrent time information in Bangalore, IN.-pathway can be highly selective at low temperatures, while increasing the temperature can make the wikipedia.org-pathway more competitive. nih.gov Substituents on the migrating carbon or the allyl moiety can significantly impact the reaction's reactivity and the ratio of zmsilane.comCurrent time information in Bangalore, IN. to nih.govCurrent time information in Bangalore, IN. products. nih.govnih.gov More recently, fluoride-promoted nih.govorganic-chemistry.org-Wittig rearrangements of α-alkoxysilanes have been developed as a less toxic alternative to methods relying on organostannanes. organic-chemistry.org
| Rearrangement Type | Description | Typical Product |
| nih.govCurrent time information in Bangalore, IN.-Wittig | A stepwise migration via a radical/radical-anion intermediate. nih.gov | Isomeric alcohol-silane |
| zmsilane.comCurrent time information in Bangalore, IN.-Wittig | Competes with the nih.govCurrent time information in Bangalore, IN.-shift in allylic systems. nih.gov | Acylsilane |
| nih.govorganic-chemistry.org-Wittig | A concerted, symmetry-allowed shift. organic-chemistry.org | Homoallylic silyl (B83357) ether |
Reductive Coupling Mechanisms in Organosilane Chemistry
Organosilanes can participate in reductive coupling reactions, often in concert with transition metal catalysts like nickel. acs.orgchinesechemsoc.org In these reactions, the silane can act as the reducing agent, or a silicon-containing electrophile can be coupled with another electrophile.
A significant area of development is the nickel-catalyzed cross-electrophile coupling , which joins two different electrophiles, such as an aryl halide and a chlorosilane, using a stoichiometric reductant (like manganese or zinc powder) or, more recently, a photoredox system. oaepublish.comresearchgate.net This strategy avoids the need to prepare and handle sensitive organometallic reagents. oaepublish.com
The general mechanism for a nickel-catalyzed reductive cross-coupling often involves the following steps:
Oxidative addition of one electrophile (e.g., an aryl halide) to a Ni(0) complex.
Formation of a key radical intermediate or further interaction with the second electrophile (e.g., a chlorosilane).
Reductive elimination from a higher-valent nickel intermediate (e.g., Ni(III)) to form the new C-Si bond and regenerate a lower-valent nickel species.
The low-valent nickel catalyst is regenerated by the external reductant.
The choice of ligand, silane, and reaction conditions can alter the rate-determining step and influence the regioselectivity of the coupling. acs.org These methods provide a powerful and flexible route to synthesize a wide variety of valuable organosilanes. oaepublish.com
Redox-Initiated Cationic Polymerization Involving Silanes
Silanes, particularly those with Si-H bonds, can serve as the reducing agent in two-component redox initiator systems for cationic polymerization. researchgate.net These systems are highly efficient for polymerizing a range of monomers, including epoxides, oxetanes, and vinyl ethers. researchgate.net
A typical redox system consists of an onium salt (e.g., a diaryliodonium or sulfonium (B1226848) salt) as the oxidant and an organosilane as the reducing agent. researchgate.netgoogle.com The reaction is often catalyzed by a noble metal. researchgate.net The core mechanism involves the reduction of the onium salt by the silane, which results in the generation of a Brønsted superacid. This powerful acid then acts as the initiator for the cationic polymerization of the monomer. researchgate.net
Initiation Steps:
Redox Reaction: Onium Salt (Oxidant) + Silane (Reductant) --(Catalyst)--> Superacid + Other byproducts
Polymerization: Superacid + Monomer → Initiated Monomer --(Chain Propagation)--> Polymer
This initiation method is versatile and can be carried out under various conditions, including in bulk monomer or solution. researchgate.net A novel application involves delivering the silane reducing agent in the vapor phase to a monomer film containing the oxidant, allowing for rapid, exothermic polymerization suitable for coatings and composites. researchgate.netrsc.org The combination of silanes with iodonium (B1229267) salts has been shown to create highly versatile systems that can initiate polymerization via redox, thermal, or photochemical pathways. rsc.orgresearchgate.net
Regioselective Silylation of Aromatic Carbon-Hydrogen Bonds
The direct silylation of aromatic C-H bonds is a powerful method for synthesizing arylsilanes, which are versatile intermediates in organic synthesis. These reactions often employ transition metal catalysts, such as iridium and rhodium complexes, to achieve high regioselectivity, which is predominantly controlled by steric factors. nih.govchemrxiv.org
Iridium-Catalyzed Silylation:
Iridium complexes, particularly those with phenanthroline or bipyridine ligands, are highly effective for the silylation of arene C-H bonds. chemrxiv.orgresearchgate.net The mechanism of this transformation has been a subject of detailed investigation. Studies have shown that the resting state of the catalyst is often an iridium disilyl hydride complex. nih.govresearchgate.net The catalytic cycle is thought to proceed through the following key steps:
Catalyst Activation: The active catalytic species is generated from an iridium precursor.
C-H Activation: The iridium complex reacts with the aromatic substrate, leading to the cleavage of a C-H bond. This step is often irreversible and can be the rate-limiting step for electron-rich arenes. nih.gov
Reductive Elimination: A carbon-silicon bond is formed through reductive elimination from the iridium center, releasing the arylsilane product. nih.gov
Catalyst Regeneration: The catalyst is regenerated through oxidative addition of the hydrosilane reagent, often with the loss of H2. nih.gov
The regioselectivity of iridium-catalyzed silylation is typically high for the most sterically accessible C-H bond. chemrxiv.orgresearchgate.net For instance, the silylation of monosubstituted benzenes preferentially occurs at the meta- and para-positions to avoid steric clash with the substituent.
Rhodium-Catalyzed Silylation:
Rhodium complexes also catalyze the silylation of arene C-H bonds, but the mechanism can differ from that of iridium. Mechanistic studies suggest a cycle involving a Rh(I)-silyl species that activates the arene C-H bond. acs.org The resting state of the catalyst has been identified as a phosphine-ligated Rh(III) silyl dihydride complex. acs.org A key difference is that the rate-limiting step may not be the C-H bond activation itself but rather a step associated with the hydrogenation of a hydrogen acceptor used in the reaction. acs.org
| Catalyst System | Typical Ligands | Key Mechanistic Feature | Regioselectivity Driver |
| Iridium-based | Phenanthroline, Bipyridine | C-H activation can be rate-limiting. nih.gov | Steric hindrance. chemrxiv.org |
| Rhodium-based | Phosphines | Reductive elimination of a hydrogen acceptor can be rate-limiting. acs.org | Steric and electronic factors. |
Intramolecular Cyclization Reactions Mediated by Silyl Groups
Silyl groups can participate in and facilitate intramolecular cyclization reactions, leading to the formation of various silicon-containing heterocyclic structures. These reactions are valuable for constructing complex molecular architectures.
Silyl-Heck Reactions:
Palladium-catalyzed intramolecular silyl-Heck reactions have been developed to synthesize unsaturated silacycles. In these reactions, a silicon electrophile, such as a silyl halide, tethered to an alkene cyclizes to form five- and six-membered rings. nsf.gov The efficiency and regioselectivity of these cyclizations are influenced by factors like the length of the tether connecting the silyl group and the alkene, as well as the substitution pattern of the alkene. nsf.gov This method provides access to cyclic allyl and vinyl silanes. nsf.gov
Prins-Type Cyclizations:
Vinylsilanes can undergo intramolecular Prins-type cyclizations when tethered to an alcohol. The mechanism involves the formation of an oxocarbenium ion, which is then attacked by the nucleophilic vinylsilyl group. d-nb.info This leads to the formation of an α-silyl carbocation intermediate, which is more stable than a β-silyl carbocation. d-nb.info The reaction can be influenced by the choice of Lewis acid catalyst and the substituents on the silicon atom, which can dictate the reaction pathway, including the potential for aryl migration from the silicon to an adjacent carbon. d-nb.info
Other Silyl-Mediated Cyclizations:
Silanols, compounds containing a Si-OH group, can also undergo intramolecular cyclization. For instance, alkenyl-tethered silanols can be cyclized through iodoetherification reactions. kyoto-u.ac.jp Gold catalysts have been shown to promote the intramolecular addition of a hydroxysilyl group to a tethered alkyne, forming oxasiline derivatives. kyoto-u.ac.jp
| Cyclization Type | Key Reactant Features | Catalyst/Promoter | Resulting Structure |
| Silyl-Heck | Silyl halide tethered to an alkene. nsf.gov | Palladium complex. nsf.gov | Unsaturated silacycles. nsf.gov |
| Silyl-Prins | Vinylsilane tethered to an alcohol. d-nb.info | Lewis acid (e.g., TMSOTf). d-nb.info | Tetrahydropyrans. d-nb.info |
| Silanol Cyclization | Alkenyl or alkynyl-tethered silanol. kyoto-u.ac.jp | I2, Au catalyst. kyoto-u.ac.jp | Cyclic silyl ethers, Oxasilines. kyoto-u.ac.jp |
Computational and Theoretical Analysis of Organosilane Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organosilane reactions. These theoretical studies provide detailed insights into reaction energetics, transition state structures, and the influence of various factors on reactivity and selectivity.
Analysis of C-H Silylation:
DFT studies have been instrumental in mapping out the catalytic cycles of iridium- and rhodium-catalyzed aromatic C-H silylation. nih.govchemrxiv.org For the iridium-catalyzed reaction, computational models have helped to identify the catalyst resting state and have shown how the steric bulk of the ligands can influence the number of silyl groups coordinated to the metal center, which in turn affects the reaction rate. chemrxiv.org These studies can also rationalize the observed regioselectivity by comparing the activation barriers for C-H activation at different positions on an aromatic ring.
Understanding Hydrosilylation Mechanisms:
Computational analysis has been applied to hydrosilylation reactions, which involve the addition of a Si-H bond across a double or triple bond. For example, DFT calculations have explored the mechanism of hydrosilylation catalyzed by frustrated Lewis pairs, such as those involving B(C6F5)3. rsc.org These studies can model the activation of the silane, the subsequent nucleophilic attack, and the final hydride transfer step, providing a complete energy profile of the reaction. rsc.org DFT has also been used to study the hydrosilylation of aldehydes catalyzed by Rhenium(III) complexes, revealing a mechanism similar to that proposed for frustrated Lewis pairs. rsc.org Furthermore, computational models have been used to investigate the dehydrogenative silylation of alkenes catalyzed by manganese complexes, revealing parallel reaction pathways. acs.org
Investigating Reaction Intermediates and Pathways:
Theoretical calculations are crucial for studying reactive intermediates that may be difficult to observe experimentally. For instance, in the silyl-Prins cyclization, DFT can be used to compare the stability of different carbocation intermediates and to model the transition states for cyclization and potential rearrangement steps, such as aryl migration. d-nb.info In plasma deposition processes involving silane, DFT calculations have been used to analyze the reaction pathways of silane radicals (like SiH3 and Si2H5) on silicon surfaces, which is critical for understanding thin-film growth. aip.org
The synergy between experimental and computational studies continues to deepen the understanding of organosilane reactivity, enabling the design of more efficient and selective synthetic methods.
Advanced Spectroscopic and Structural Characterization of Phenethyltriphenylsilane and Organosilane Derivatives
High-Resolution Mass Spectrometry (HRMS) for Compound Verification and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of molecular formulas and the investigation of fragmentation pathways. nih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between isobaric species—molecules with the same nominal mass but different elemental compositions. nih.gov This capability is crucial for the unambiguous identification of a target compound and its fragments. nih.govmsu.edu
In the analysis of a compound like Phenethyltriphenylsilane, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental composition. The fragmentation of the molecular ion, often a radical cation in mass spectrometry, provides valuable structural information. msu.edu Common fragmentation patterns involve the cleavage of weaker bonds, such as carbon-carbon bonds, leading to the formation of stable carbocations. msu.edu The analysis of these fragment ions helps to piece together the molecular structure. msu.edu Advanced techniques such as tandem mass spectrometry (MS/MS) and various dissociation methods like Collision-Induced Dissociation (CID) can be employed to gain deeper insights into the fragmentation mechanisms of complex molecules. lcms.cznih.gov
A hypothetical HRMS fragmentation pattern for this compound is presented in the interactive table below.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds in solution. organicchemistrydata.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. organicchemistrydata.orgslideshare.net
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used in organic chemistry. slideshare.net The chemical shift of a nucleus is influenced by its electronic environment. libretexts.org Electronegative atoms and sp² hybridization cause a downfield shift (higher ppm value). libretexts.org
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the triphenylsilyl and phenethyl groups, as well as signals for the aliphatic protons of the ethyl bridge. The ¹³C NMR spectrum provides a wider spectral window, allowing for the resolution of individual carbon signals. libretexts.org The chemical shifts in both spectra can be predicted based on established empirical data and theoretical calculations. sigmaaldrich.com
The following interactive table provides predicted ¹H and ¹³C NMR chemical shifts for this compound.
While standard 1D NMR provides fundamental structural information, more complex molecules often require two-dimensional (2D) NMR techniques to resolve overlapping signals and establish connectivity. Homonuclear correlation experiments, such as COSY (Correlation Spectroscopy), identify couplings between nuclei of the same type, typically protons. libretexts.org Heteronuclear correlation experiments, like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different types of nuclei, such as ¹H and ¹³C. wikipedia.orgpressbooks.pub
Internuclear Double Resonance (INDOR) spectroscopy is a powerful technique that can be used to determine the relative signs of coupling constants and to identify hidden or overlapping signals in complex spectra. While less common now with the advent of 2D techniques, it historically played a significant role in detailed spectral analysis.
The magnitude of the spin-spin coupling constant (J-value) between nuclei provides valuable information about the dihedral angle between them, as described by the Karplus equation. researchgate.net This relationship is particularly useful for conformational analysis of cyclic and acyclic systems. researchgate.netnih.gov By measuring the ³J(H,H) coupling constants, it is possible to deduce the preferred conformation of the ethyl bridge in this compound. Similarly, vicinal ¹³C-¹H coupling constants can provide insights into molecular geometry. nih.govnih.gov
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction (XRD) is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. malvernpanalytical.comthermofisher.com When X-rays are passed through a crystal, they are diffracted by the electrons of the atoms, producing a unique diffraction pattern. youtube.comyoutube.com Analysis of this pattern allows for the determination of the unit cell dimensions, crystal system, and the exact coordinates of each atom within the crystal lattice. forcetechnology.com
For a compound like this compound, a single-crystal X-ray diffraction study would yield definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. This data is invaluable for understanding intermolecular interactions, such as packing forces, in the solid state.
A hypothetical table of crystallographic data for this compound is shown below.
Infrared and Raman Spectroscopy for Vibrational Analysis and Surface Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saspectroscopyonline.com IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. edinst.com Raman spectroscopy, on the other hand, is a light-scattering technique that detects vibrations that cause a change in the polarizability of the molecule. edinst.com
The following interactive table lists some of the expected vibrational frequencies for this compound.
Scanning Electron Microscopy in the Characterization of Organosilane Films and Surfaces
Scanning Electron Microscopy (SEM) is an indispensable tool for the high-resolution imaging and analysis of organosilane films and surfaces. This technique provides direct visualization of surface topography, film uniformity, thickness, and the presence of defects, which are critical parameters influencing the performance of organosilane coatings in various applications. SEM allows researchers to correlate deposition parameters with the resulting film structure, offering crucial insights into how these films form and function on different substrates.
The utility of SEM extends to examining the cross-sections of coated substrates, which enables the direct measurement of film thickness and the assessment of interfacial integrity. iaea.orgtuni.firesearchgate.net In many studies, SEM is paired with Energy Dispersive X-ray Spectroscopy (EDS or EDX) to provide elemental analysis, confirming the distribution of silicon and other elements across the surface and verifying the composition of the deposited film. tandfonline.com
Research findings have demonstrated that SEM can effectively reveal significant differences in the morphology of organosilane layers depending on the type of silane (B1218182) used, the substrate material, and the treatment conditions. For instance, observations have distinguished between the hard, glass-like layers formed by trialkoxy silanes and the softer appearance of layers from dialkoxy silanes on glass fibers. tandfonline.com On nanocellulose filaments, different organosilanes have been shown to produce either smooth, continuous coatings or distinct, three-dimensional "hairy-like" structures. nih.govacs.org These morphological variations, clearly visualized by SEM, have a direct impact on the material's surface properties, such as hydrophobicity and adhesion.
Furthermore, SEM has been instrumental in evaluating the effectiveness of surface pre-treatments on the quality of the resulting organosilane film. Studies on stainless steel have shown that surface polishing and oxidation prior to silanization lead to improved film uniformity compared to standard industrial pickling processes. iaea.orgtuni.fi The technique is also used to analyze the mechanisms of catalyst deactivation in organosilane synthesis, where it can identify changes in the surface morphology and elemental distribution on the catalyst particles. tandfonline.com In some applications, SEM is used to observe the interaction of the functionalized surface with its environment, such as imaging the infiltration of aqueous solutions into organosilane-modified porous silicon structures. nih.gov
The table below summarizes various research findings where SEM was employed to characterize organosilane films on different substrates.
Table 1: Research Findings on SEM Characterization of Organosilane Films
| Substrate | Organosilane(s) | Key SEM Findings | Application Context | Reference(s) |
|---|---|---|---|---|
| Stainless Steel | Aminosilane | Allowed direct quantization of silane layer thickness and its variation. Polished/oxidized surfaces showed improved film uniformity. | Adhesion promotion in steel-plastic hybrids | iaea.orgtuni.firesearchgate.net |
| Aluminum | Diaminosilane (DAS), Vinylsilane (VS) | Revealed structural features and thickness of the films formed on the metal surface. | Corrosion protection | researchgate.net |
| Glass | Octadecyltrichlorosilane (OTS) | Monitored the time evolution of film structure and surface coverage, showing changes from micromolecular to macromolecular films. | Wettability and adhesion studies | cambridge.org |
| Nanocellulose Filaments | Trichloromethylsilane (TC), Dichlorodimethylsilane (DC) | Visualized distinct surface morphologies: TC created "hairy" three-dimensional structures while DC formed a smoother, two-dimensional coating. | Development of wearable materials with tailored water interaction | nih.govacs.org |
| Glass Fiber | Mercapto-functional di- or trialkoxy silanes | The treated layer appeared hard for trialkoxy silanes and soft for dialkoxy silanes. | Surface treatment and analysis of molecular mobility | tandfonline.com |
| Porous Silicon | Aminopropyl-triethoxy-silane (APTS), Perfluorodecyl-triethoxy-silane (PFDS) | Confirmed the reduced invasiveness of the organosilanization process on the porous morphology. Imaged the infiltration of an aqueous staining agent. | Biomedical applications, surface functionalization | nih.goveuropa.eusemanticscholar.org |
Advanced Academic Research in Materials Science and Catalysis Utilizing Organosilanes
Mechanisms of Interfacial Chemical Bonding in Composite Materials
Role of Silane (B1218182) Coupling Agents in Organic-Inorganic Hybrid Systems
Silane coupling agents are organosilicon compounds that possess dual functionality, allowing them to act as molecular bridges between organic and inorganic materials. nih.gov This characteristic is fundamental to the creation of robust organic-inorganic hybrid systems. The general structure of a silane coupling agent is R-Si-X₃, where 'R' is an organofunctional group compatible with an organic matrix, and 'X' is a hydrolyzable group, such as an alkoxy group, that can react with an inorganic substrate.
The mechanism of action involves the hydrolysis of the alkoxy groups to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic materials (like glass fibers, silica (B1680970), or metal oxides) to form stable covalent siloxane bonds (Si-O-Inorganic). innospk.com Simultaneously, the organofunctional group 'R' can co-react or entangle with the organic polymer matrix, thus creating a durable link across the interface. nih.gov
In the context of Phenethyltriphenylsilane, the triphenylsilyl group would be the component interacting with the inorganic surface after potential (though less common for triphenylsilanes) hydrolysis or through other surface interactions, while the phenethyl group would interact with the organic matrix.
Adsorption and Film Formation Mechanisms on Metal and Inorganic Surfaces
The process of a silane coupling agent forming a protective and adhesive layer on a metal or inorganic surface is a multi-step phenomenon.
Hydrolysis: The initial step involves the hydrolysis of the silane's alkoxy groups in the presence of water to form silanols. innospk.com
Condensation: These silanols can then undergo self-condensation to form oligomeric siloxanes. innospk.com
Adsorption: The silanols and oligomers adsorb onto the inorganic surface, initially through hydrogen bonding with surface hydroxyl groups. researchgate.net
Covalent Bonding: With the application of heat, these hydrogen bonds are converted into stable, covalent siloxane bonds (M-O-Si, where M is a metal or silicon), releasing water as a byproduct. innospk.com
This process results in the formation of a durable, cross-linked polysiloxane film on the substrate surface. The thickness and morphology of this film are dependent on factors such as silane concentration, pH, temperature, and curing conditions. pku.edu.cn For a bulky molecule like this compound, steric hindrance might influence the packing density and organization of the adsorbed layer.
Chemical Aspects of Enhanced Interphase Durability and Strength in Composites
The region of altered chemistry at the interface, known as the interphase, created by the silane coupling agent is responsible for the significant improvements in the mechanical properties and durability of composite materials.
The enhanced durability stems from several factors:
Improved Adhesion: The formation of covalent bonds across the interface leads to a much stronger adhesion between the organic and inorganic phases compared to simple physical interactions.
Hydrolytic Stability: The siloxane network at the interface is generally hydrophobic, which helps to prevent water from reaching the substrate surface. This is crucial in preventing delamination and degradation of the composite in humid environments.
Compatibility: The organofunctional group of the silane improves the wetting and compatibility between the polymer and the inorganic filler, leading to a more uniform and defect-free composite structure.
Organosilanes in Catalytic Systems Research
Organosilanes are also significant reagents in the field of catalysis, primarily utilized as reducing agents and in hydrosilylation and dehydrogenative silylation reactions.
Investigation of Silanes as Reducing Agents in Metal-Catalyzed Reductions
Hydrosilanes, including compounds structurally related to triphenylsilane (B1312308), are widely used as reducing agents in organic synthesis. They offer a milder and often more selective alternative to traditional metal hydride reagents. In the presence of a suitable metal catalyst (e.g., palladium, platinum, rhodium, iron), the Si-H bond can be activated to deliver a hydride to a substrate.
The general mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by the transfer of the hydride to the organic molecule and subsequent reductive elimination of the silylated product. Triphenylsilane is a commonly used reducing agent in this context. While specific studies on this compound as a reducing agent are not prominent, its reactivity would be influenced by the electronic and steric effects of the phenethyl and phenyl groups.
Catalyst Development for Hydrosilylation and Dehydrogenative Silylation Reactions
Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a Si-H bond across a double or triple bond. This reaction is extensively used for the synthesis of a wide range of organosilicon compounds and for cross-linking in silicone polymer chemistry. The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's and Karstedt's catalysts being historically significant. Research continues to focus on developing more active, selective, and cost-effective catalysts based on other metals such as rhodium, iridium, and iron.
Dehydrogenative silylation is a process where a Si-H bond reacts with an active hydrogen-containing compound (like an alcohol or amine) to form a silylated product and dihydrogen gas. This method provides an atom-economical route to silylated compounds. Catalysts for this reaction often involve late transition metals that can facilitate the coupling of the silane and the substrate with the elimination of H₂.
Influence of Organosilane Structure on Catalytic Activity and Selectivity
The structure of an organosilane molecule is a critical determinant of its behavior in catalytic systems. Generally, the silicon atom and its organic substituents can influence the catalyst's performance in several ways. The electronic effects of the substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density at the catalytic center, thereby affecting its activity. Furthermore, the steric bulk of the organic groups can dictate the selectivity of a catalytic reaction by controlling the access of reactants to the active site. elsevierpure.comnih.gov
Electronic and Luminescent Properties of Silane-Containing Compounds
Organosilanes have garnered significant interest in the field of materials science due to their unique electronic and photophysical properties. The silicon atom can influence the electronic structure of a molecule, leading to desirable luminescent characteristics for applications in devices such as organic light-emitting diodes (OLEDs). researchgate.netnoctiluca.euossila.com
Design Principles for Luminescent Organosilanes
The design of luminescent organosilanes often involves the strategic incorporation of chromophoric organic moieties linked to a central silicon atom. The silicon atom can act as a scaffold and, in some cases, its σ-orbitals can interact with the π-systems of the organic substituents (σ-π conjugation), influencing the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This interaction can be tailored to achieve emission at specific wavelengths. nih.govrsc.org
Key design principles include:
Choice of Chromophore: The organic part of the molecule is primarily responsible for the light-emitting properties. Attaching well-known fluorescent or phosphorescent organic molecules to a silicon center is a common strategy.
Molecular Geometry: The spatial arrangement of the organic groups around the silicon atom can affect the extent of intermolecular interactions in the solid state, which in turn influences the luminescent efficiency by preventing aggregation-caused quenching.
Electronic Communication: The nature of the linkage between the silicon atom and the organic groups can facilitate or hinder electronic communication, thereby tuning the photophysical properties. nih.gov
A molecule such as this compound, with its multiple phenyl groups, possesses inherent chromophoric character. The tetrahedral arrangement around the silicon atom would lead to a three-dimensional structure that could inhibit close packing in the solid state, potentially enhancing luminescence efficiency.
Structural Contributions to Emitter Performance in Organic Light-Emitting Diodes (OLEDs)
In the context of OLEDs, organosilanes can function as emitters, hosts, or charge-transporting materials. The performance of an organosilane as an emitter is dictated by its ability to efficiently convert electrical energy into light. ossila.comenergy.gov
Structural features that contribute to high emitter performance include:
High Photoluminescence Quantum Yield (PLQY): This is a measure of the efficiency of the emission process. Molecules with rigid structures that minimize non-radiative decay pathways tend to have higher PLQYs.
Good Charge Carrier Injection and Transport: Efficient injection of both electrons and holes into the emitting layer is crucial for achieving high brightness at low voltages.
Thermal and Morphological Stability: The material must be stable under the operating conditions of the OLED to ensure a long device lifetime.
The bulky triphenylsilyl group in this compound could impart significant thermal and morphological stability. The phenyl groups can also facilitate charge transport. While there is no specific data on this compound's performance in OLEDs, its structural motifs are found in other high-performance organosilane materials used in this technology.
Wood Modification via Organosilane Reactions: Chemical Interactions and Mechanisms
The modification of wood with organosilanes is a well-established method to enhance its properties, such as dimensional stability, water repellency, and resistance to biological degradation. sisef.orgresearchgate.nettue.nlresearchgate.net The fundamental mechanism involves the reaction of the organosilane with the hydroxyl groups present in the cellulose, hemicellulose, and lignin (B12514952) components of wood. researchgate.netusda.gove3s-conferences.orgmdpi.com
The process typically involves the following steps:
Hydrolysis: Alkoxysilane groups on the organosilane molecule hydrolyze in the presence of moisture to form reactive silanol groups (Si-OH).
Condensation: These silanol groups can then undergo condensation reactions with the hydroxyl groups of the wood polymers, forming stable covalent Si-O-C bonds.
Self-Condensation: The silanol groups can also self-condense to form a polysiloxane network within the wood cell wall. researchgate.net
This chemical modification effectively "bulks" the cell wall, reducing its capacity to absorb water and thereby improving dimensional stability. The hydrophobic nature of the organic substituents on the silicon atom further contributes to the water-repellent properties of the treated wood. While specific studies on the use of this compound for wood modification are not available, its hydrophobic phenyl and phenethyl groups would be expected to impart significant water repellency to treated wood.
Silane Chemistry in Dental Polymers and Composites: Adhesion Mechanisms and Interfacial Studies
Organosilanes play a crucial role in modern dentistry, particularly as coupling agents in dental composites and as adhesion promoters. google.comnih.gov Dental composites typically consist of a polymer matrix filled with inorganic particles (e.g., silica, glass). The long-term clinical success of these restorations depends on the strength and durability of the bond between the organic polymer and the inorganic filler. nih.govgoogle.commdpi.comnist.gov
Silane coupling agents, which are bifunctional molecules, are used to create a strong and stable interface. One end of the silane molecule possesses a group that can react with the inorganic filler (e.g., a methoxy (B1213986) or ethoxy group that hydrolyzes to a silanol and bonds to the silica surface), while the other end has a group that can co-polymerize with the resin matrix (e.g., a methacrylate (B99206) group). nih.govnih.gov
Although this compound does not possess a polymerizable group like methacrylate, the principles of silane adhesion are relevant. The triphenylsilyl group could potentially interact with the surfaces of certain inorganic fillers through weaker, non-covalent interactions. However, for strong, covalent bonding, a functionalized silane is typically required. The study of the interfacial chemistry in dental composites is critical for developing materials with improved mechanical properties and longevity. researchgate.netresearchgate.net
Future Directions and Emerging Research Avenues for Phenethyltriphenylsilane and Organosilicon Chemistry
Development of Novel and Sustainable Synthetic Routes for Complex Organosilanes
The historical synthesis of organosilanes, often reliant on multi-stage procedures and chlorine-based chemistry like the Müller-Rochow process, is giving way to greener, more atom-economical alternatives. mdpi.com The development of sustainable synthetic strategies is a primary focus, aiming to reduce waste, energy consumption, and the use of hazardous materials. rsc.org For a complex, non-symmetrical molecule like phenethyltriphenylsilane, these advancements are critical for efficient and environmentally benign production.
Future research in this area is centered on several key strategies:
Earth-Abundant Metal Catalysis: The traditional reliance on precious metal catalysts, such as platinum, for key reactions like hydrosilylation is being challenged. acs.org Research is increasingly focused on developing catalytic systems based on earth-abundant and less toxic metals like iron, cobalt, and nickel. acs.org These catalysts offer the potential for cost-effective and sustainable synthesis of organosilanes. csic.es
Electrochemical Synthesis: Electrochemistry is emerging as a powerful and sustainable tool in organosilicon chemistry. rsc.orgresearchgate.net Electrosynthesis can drive reactions under mild conditions, often without the need for chemical oxidants or reductants, thereby minimizing waste. This approach holds promise for the formation of Si-C bonds in molecules like this compound.
One-Pot and Tandem Reactions: To improve efficiency, researchers are designing one-pot synthesis methodologies where multiple reaction steps are carried out in a single reactor. acs.org A novel sustainable method involves coupling the dehydrogenative coupling of hydrosilanes and alcohols with alkene hydrosilylation, catalyzed by a cobalt complex, to produce both value-added alkoxysilanes and green hydrogen. csic.es
Green Solvents and Processes: The move away from hazardous organic solvents towards more environmentally friendly alternatives like alcohols or even solvent-free conditions is a core tenet of green chemistry. mdpi.comrsc.org The sol-gel process, for example, is a low-temperature method that offers precise control over particle size and morphology, enabling the synthesis of functionalized silica (B1680970) nanoparticles and potentially other organosilicon structures. rsc.org
Table 1: Comparison of Synthetic Approaches for Organosilanes
| Feature | Traditional Methods (e.g., Grignard, Müller-Rochow) | Emerging Sustainable Methods |
| Catalysts | Often stoichiometric reagents or precious metals (e.g., Pt) acs.org | Earth-abundant metals (Fe, Co, Ni), photocatalysts, electrocatalysis acs.orgrsc.orgnus.edu.sg |
| Reagents | Organohalides, silicon halides, strong bases mdpi.comgelest.com | Hydrosilanes, alkenes, alcohols acs.org |
| Solvents | Often volatile and hazardous organic solvents | Green solvents (alcohols, water) or solvent-free conditions rsc.org |
| Efficiency | Often multi-step, lower atom economy, significant byproducts mdpi.com | One-pot synthesis, higher atom economy, reduced waste acs.orgcsic.es |
| Conditions | Often harsh reaction conditions (high temperature/pressure) | Mild conditions (room temperature), ambient pressure csic.es |
Elucidation of Undiscovered Reaction Pathways and Mechanistic Insights
A deeper understanding of reaction mechanisms is paramount for the discovery of new reactions and the optimization of existing ones. For organosilanes like this compound, whose properties are defined by the precise arrangement of four different substituents on the silicon atom, mechanistic clarity is key to synthetic control.
Activation of Inert Bonds: A significant frontier is the development of catalytic systems that can activate typically inert C-H and C-Si bonds. oup.com This allows for novel molecular transformations and the construction of complex cyclic and acyclic organosilanes that are otherwise difficult to access. oup.com Detailed mechanistic investigations, often using deuterium-labeling and computational studies, are revealing new catalytic cycles involving processes like 1,4-palladium migration. oup.com
Computational and Spectroscopic Analysis: The combination of in-situ spectroscopic analysis (such as Raman, EPR, and NMR) with Density Functional Theory (DFT) calculations is providing unprecedented insight into reaction intermediates and transition states. acs.orgacs.org Such studies have been used to delineate the steps in Ru-S complex-catalyzed C-H silylation, identifying the rate-determining step and the influence of different silanes on the reaction pathway. acs.org This level of detail is crucial for understanding how to selectively form one Si-C bond over another in the synthesis of asymmetric silanes.
Exploring Reaction Intermediates: The reactivity of organosilicon compounds often deviates significantly from their carbon analogues due to the nature of the silicon atom. mdpi.com Research has focused on identifying and characterizing transient species, such as initial weak complexes between reactants, which can precede the main bond-forming event and dictate the reaction's course. mdpi.com Understanding the formation and reactivity of such intermediates is essential for predicting and controlling reaction outcomes.
Application of Advanced Computational Modeling for Predictive Organosilane Chemistry
Computational chemistry has become an indispensable tool for accelerating research and development in the chemical sciences. mdpi.com For organosilanes, these methods provide insights that are often difficult or impossible to obtain through experimentation alone. The field of predictive chemistry, which leverages machine learning and AI, is set to revolutionize how organosilane reactions and materials are designed. rsc.orgmit.edu
Predicting Reaction Outcomes: Machine learning models are being developed to predict the outcomes of chemical reactions with increasing accuracy. arxiv.org These models can be trained on vast datasets of known reactions to identify patterns and predict the major product for a new set of reactants. For complex syntheses, such as that of this compound, these tools could help screen various reaction conditions and starting materials to identify the most promising synthetic routes. mit.edu
Modeling Material Properties: Molecular dynamics (MD) simulations are used to model the behavior of organosilanes at the molecular level. tandfonline.com For instance, MD simulations can predict how organosilanes will adsorb onto a metal-oxide surface and how factors like alkyl chain length or the presence of water will affect adhesion and durability. tandfonline.com This predictive capability is vital for the rational design of organosilane-based materials.
Mechanism Discovery: Beyond predicting outcomes, computational tools are being developed to discover entirely new reaction pathways. rsc.org By applying computational force (imposed activation) to specific bonds, researchers can guide simulations to explore potential, previously unknown, reaction mechanisms without prior knowledge of the products. rsc.org
Table 2: Computational and Predictive Methods in Organosilane Chemistry
| Method | Application in Organosilane Chemistry | Example of Insight |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of transition state energies. acs.org | Determining the rate-determining step in a catalytic cycle. acs.org |
| Molecular Dynamics (MD) | Simulation of material interfaces, prediction of physical properties. tandfonline.com | Modeling the work of adhesion of an organosilane primer on a substrate. tandfonline.com |
| Machine Learning (ML) / AI | Prediction of reaction outcomes, retrosynthesis, discovery of new materials. mdpi.comrsc.org | Identifying optimal catalysts or reaction conditions from a large parameter space. researchgate.net |
| Quantum Chemistry | Understanding electronic structure and reactivity patterns. mdpi.com | Explaining why silicon's reactivity differs from carbon's due to its higher coordination nature. mdpi.com |
Exploration of New Catalytic Applications and Reagent Design for Silane (B1218182) Chemistry
The unique reactivity of the silicon-hydrogen (Si-H) bond makes hydrosilanes powerful reagents in organic synthesis. Future research is focused on designing novel catalysts and reagents to harness this reactivity with greater precision and for a wider range of applications.
On-Demand Reagent Synthesis: A significant breakthrough is the development of methods for the stepwise, programmable functionalization of multihydrosilanes. nus.edu.sg Using photocatalysts like eosin (B541160) Y, which can selectively activate Si-H bonds even in the presence of more reactive C-H bonds, chemists can attach different functional groups to a silicon atom one by one. nus.edu.sg This "on-demand" approach facilitates the rational design of highly specialized organosilane reagents with predictable functions, which would be invaluable for creating libraries of complex molecules related to this compound.
Hypervalent Silicon Chemistry: Silanes can bond to more than four ligands, forming "hypervalent" species that are highly reactive. lsu.edu The formation of these intermediates, often triggered by a nucleophilic promoter, is key to their use in cross-coupling reactions. sigmaaldrich.com Designing silanes that more readily form these hypervalent intermediates is a route to developing more efficient and selective coupling reactions for building complex molecular architectures. lsu.edu
Novel Catalytic Roles: Beyond their use in hydrosilylation, organosilanes are being explored in other catalytic contexts. Bimetallic nanoparticles, such as Palladium-Copper (PdCu), have shown catalytic activity for the hydrosilylation of acetylenes to vinylsilanes, among other transformations. rsc.org The synergy between different metals can lead to enhanced catalytic performance and selectivity.
Rational Design of Organosilane-Based Materials with Tailored Interfacial Properties
The ability of organosilanes to form stable bonds with both inorganic and organic materials makes them exceptional molecules for engineering interfaces. russoindustrial.ru For a molecule like this compound, the bulky triphenylsilyl group and the phenethyl group would create a unique interfacial environment. The rational design of such molecules is key to creating advanced materials.
Controlling Surface Energy and Adhesion: Organosilanes are widely used as coupling agents and adhesion promoters in coatings and composites. russoindustrial.ru By carefully selecting the organic functional groups (like the phenethyl and phenyl groups in this compound) and the reactive group that binds to the substrate (e.g., a silanol), the properties of the interface can be precisely controlled. researchgate.net Atomistic simulations show that factors like the grafting density and the chain length of alkylsilanes can be used to tune polymer chain conformations and dynamics at an interface, providing a roadmap for designing materials with optimal adhesion and mechanical properties. acs.org
Self-Assembled Monolayers (SAMs): The formation of highly ordered, single-molecule-thick layers of organosilanes on a substrate is a powerful technique for tailoring surface properties at the atomic scale. rsc.org Silane-based SAMs have been used to dramatically enhance the output performance and stability of triboelectric nanogenerators (TENGs) by modifying the surface properties of the dielectric layer and electrode. rsc.org This demonstrates a high-level application of rational design, where tuning the molecular structure of the silane directly leads to improved device performance.
Functional Sorbent Coatings: Organosilanes can serve as a binder to create sorbent coatings for applications like atmospheric water harvesting. frontiersin.org A tailorable coating technique using a silane-based binder with zeolite particles allows for the optimization of coating thickness to balance sorption kinetics and capacity. frontiersin.org This approach enables the compact and efficient design of devices for specific environmental conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Phenethyltriphenylsilane, and what methodological considerations ensure reproducibility?
- Answer: this compound is typically synthesized via hydrosilylation reactions using triphenylsilane and styrene derivatives, catalyzed by platinum or palladium complexes under inert atmospheres . Key parameters include temperature control (60–80°C), solvent selection (e.g., toluene or THF), and stoichiometric ratios to minimize side products like disilylation byproducts. Reproducibility requires strict exclusion of moisture and oxygen, verified by techniques such as Schlenk-line handling .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) is critical for confirming molecular structure, with ²⁹Si NMR peaks typically appearing at δ −10 to −25 ppm for triphenylsilyl groups . High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity (>95% by area normalization). Elemental analysis (C, H, Si) further validates composition .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer: this compound is moisture-sensitive and may release flammable hydrogen gas upon decomposition. Use nitrogen/argon gloveboxes for storage, and wear nitrile gloves, chemical goggles, and flame-resistant lab coats. Emergency measures include ethanol rinses for spills (to passivate reactive silanes) and CO₂ fire extinguishers for fires .
Advanced Research Questions
Q. How does the steric bulk of the triphenylsilyl group influence reaction kinetics in this compound-based catalytic systems?
- Answer: The triphenylsilyl moiety imposes significant steric hindrance, slowing nucleophilic attack at the silicon center. Kinetic studies (e.g., Arrhenius plots under varied temperatures) reveal activation energies 15–20% higher compared to less bulky analogs like triethylsilane. Computational modeling (DFT) further elucidates transition-state geometries .
Q. What strategies resolve contradictions in reported thermal stability data for this compound?
- Answer: Discrepancies in decomposition temperatures (e.g., 180°C vs. 210°C) may arise from impurities or experimental setups. Researchers should cross-validate via Thermogravimetric Analysis (TGA) under identical heating rates (e.g., 10°C/min in N₂) and compare with Differential Scanning Calorimetry (DSC) to detect exothermic events. Batch-to-batch purity audits via GC-MS are recommended .
Q. Can this compound serve as a precursor for silicon-containing polymers, and what challenges exist in controlling polymerization degrees?
- Answer: Yes, it can undergo ring-opening polymerization or copolymerization with epoxides. Challenges include managing chain termination due to steric effects. Size-Exclusion Chromatography (SEC) monitors molecular weight distribution, while end-group analysis (MALDI-TOF) identifies termination mechanisms. Adjusting monomer feed ratios and initiators (e.g., B(C₆F₅)₃) improves control .
Q. How do electronic effects of the phenethyl group modulate the reactivity of this compound in cross-coupling reactions?
- Answer: The electron-donating phenethyl group enhances silicon’s nucleophilicity, facilitating transmetalation in palladium-catalyzed couplings. Hammett substituent constants (σ⁺) correlate with reaction rates, validated by kinetic profiling. Contrast with electron-withdrawing substituents (e.g., pentafluorophenyl) shows 30–40% slower kinetics .
Methodological Guidance
- Data Interpretation: For conflicting spectroscopic assignments (e.g., ²⁹Si NMR shifts), reference computational chemical shifts (GIAO method) and replicate experiments under standardized conditions .
- Experimental Design: Include control reactions with analogous silanes (e.g., triphenylsilane) to isolate the phenethyl group’s contribution to reactivity .
- Ethical Reporting: Align with NIH guidelines for transparency in experimental conditions, including raw data deposition in repositories like PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
